molecular formula C5H11NO3S B131558 Hydroxyethylcysteine CAS No. 6367-98-2

Hydroxyethylcysteine

Cat. No.: B131558
CAS No.: 6367-98-2
M. Wt: 165.21 g/mol
InChI Key: MWFRVMDVLYIXJF-BYPYZUCNSA-N
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Description

  • Scientific Research Applications

    • Chemistry : HEC may serve as a precursor for other compounds or as a building block in organic synthesis.
    • Biology : Researchers might explore its role in cellular processes or use it as a tool in biochemical studies.
    • Medicine : Although not widely used, HEC could have potential therapeutic applications.
    • Industry : Its applications in industry are limited due to its relative obscurity.
  • Preparation Methods

    • Synthetic Routes : The synthesis of HEC involves introducing a hydroxyethyl group to the thiol group of L-cysteine. Specific synthetic routes may vary, but this modification typically occurs through chemical reactions.
    • Industrial Production : Information on large-scale industrial production methods for HEC is limited. research laboratories can synthesize it using established protocols.
  • Chemical Reactions Analysis

    • Reactions : HEC can undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide or peracids can convert HEC to its corresponding sulfoxide or sulfone.
      • Reduction : Reducing agents like sodium borohydride can reduce the sulfoxide group back to the thiol form.
      • Substitution : HEC can participate in nucleophilic substitution reactions.
    • Major Products : The major products depend on the specific reaction conditions and the functional groups involved.
  • Comparison with Similar Compounds

    • Similar Compounds : Similar molecules include other cysteine derivatives, such as N-acetylcysteine (NAC) and glutathione (GSH).
    • Uniqueness : HEC’s hydroxyethyl modification sets it apart from these related compounds.

    Properties

    IUPAC Name

    (2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MWFRVMDVLYIXJF-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CSCC(C(=O)O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(CSC[C@@H](C(=O)O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H11NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40914076
    Record name S-(2-Hydroxyethyl)cysteine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40914076
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    6367-98-2, 97170-10-0
    Record name S-(2-Hydroxyethyl)cysteine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cysteine, S-(2-hydroxyethyl)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name S-(2-Hydroxyethyl)cysteine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40914076
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    36.3 g of L-cysteine was dissolved in 300 ml of water. 24 ml 1 mol/L of NaOH solution was added into above solution and cooled by ice-water bath in order to adjust pH value to 7. And then at 0° C. 30 mL of epoxy ethane was added dropwise to the above solution and then mixture was cooled to 10° C. After the mixture was stirred for 1.0 hour, it was warmed to room temperature and then stirred for 1.5 hours. The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml) to remove the residual epoxy ethane. Water layer was removed on a rot-vap to obtain a buff solid. The solid was recrystallized in 95% ethanol to obtain a white lamellar crystal (33.9 g). Yield 69.4%□mp 195-196° C. (Dec.).
    Quantity
    36.3 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    24 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    30 mL
    Type
    reactant
    Reaction Step Three
    Yield
    69.4%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Hydroxyethylcysteine
    Reactant of Route 2
    Reactant of Route 2
    Hydroxyethylcysteine
    Reactant of Route 3
    Reactant of Route 3
    Hydroxyethylcysteine
    Reactant of Route 4
    Reactant of Route 4
    Hydroxyethylcysteine
    Reactant of Route 5
    Reactant of Route 5
    Hydroxyethylcysteine
    Reactant of Route 6
    Reactant of Route 6
    Hydroxyethylcysteine
    Customer
    Q & A

    Q1: How is S-(2-Hydroxyethyl)-L-Cysteine formed in the body?

    A1: S-(2-Hydroxyethyl)-L-cysteine is primarily formed as a detoxification product following exposure to certain VOCs. These compounds undergo metabolic transformations, often involving conjugation with glutathione. [, , , , ] For example, ethylene oxide can be metabolized via direct conjugation with glutathione or through an intermediate epoxide, ultimately leading to the formation of HEMA. [, ]

    Q2: Why is S-(2-Hydroxyethyl)-L-Cysteine considered a useful biomarker?

    A2: S-(2-Hydroxyethyl)-L-Cysteine is regarded as a specific and sensitive biomarker for exposure to certain VOCs. [, , ] Its presence in urine, even at low concentrations, can indicate recent exposure to compounds like acrylonitrile and ethylene oxide. [, ] This makes it a valuable tool for biological monitoring in occupational and environmental settings.

    Q3: How is S-(2-Hydroxyethyl)-L-Cysteine typically measured in urine?

    A3: Various analytical methods have been developed for quantifying HEMA in urine. A common approach involves a multi-step process:

    1. Sample Preparation: Urine samples often undergo solid-phase extraction to isolate and concentrate the analyte. [, ]
    2. Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate HEMA from other urinary components. [, , ]
    3. Detection: Tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection method used for HEMA quantification. [, ] Isotope-dilution techniques, incorporating labeled internal standards, enhance accuracy and correct for potential variations in extraction recovery. []

    Q4: Have reference ranges been established for S-(2-Hydroxyethyl)-L-Cysteine in the general population?

    A4: Yes, research has focused on establishing reference ranges for HEMA in urine. Studies on the US population have aimed to determine baseline levels of this metabolite, which can vary depending on factors like smoking status. []

    Q5: Are there differences in S-(2-Hydroxyethyl)-L-Cysteine levels between smokers and non-smokers?

    A5: Studies have consistently demonstrated significantly higher levels of HEMA in the urine of smokers compared to non-smokers. [, ] This difference highlights cigarette smoke as a major source of exposure to VOCs that are metabolized to HEMA, such as acrylonitrile. []

    Q6: Can S-(2-Hydroxyethyl)-L-Cysteine be used to assess exposure to multiple VOCs simultaneously?

    A6: Yes, analytical methods have been developed to simultaneously measure HEMA alongside other mercapturic acid metabolites of different VOCs. [] This enables researchers to assess exposure to multiple compounds from various sources, such as acrylamide, propylene oxide, and N,N-dimethylformamide, in addition to HEMA. []

    Q7: Beyond urine, have other biological matrices been investigated for S-(2-Hydroxyethyl)-L-Cysteine detection?

    A7: While urine is the most common matrix for HEMA analysis, research has explored its presence in other biological samples. For instance, studies have investigated methods for determining S-(2-hydroxyethyl)cysteine (the deacetylated form of HEMA) in albumin and globin proteins from human blood. [] This suggests the potential for utilizing different matrices to assess VOC exposure and its biological impact.

    Q8: Are there any known limitations or challenges associated with using S-(2-Hydroxyethyl)-L-Cysteine as a biomarker?

    A8: While HEMA is a valuable biomarker, it's important to consider potential limitations:

    • Multiple Sources: HEMA can be derived from various VOCs, making it challenging to pinpoint the specific source of exposure solely based on its levels. []
    • Background Exposure: Determining a true baseline for HEMA can be complex due to ubiquitous low-level exposure to certain VOCs in the environment. []

    Q9: Does the structure of related compounds influence their metabolism to S-(2-Hydroxyethyl)-L-Cysteine or similar metabolites?

    A9: Yes, research has shown that substituents on the double bond of VOCs can influence the metabolic pathways leading to mercapturic acid formation, including HEMA. [] For instance, introducing a methyl or phenyl group to acrylonitrile significantly alters the ratio of cyano- to hydroxy-mercapturic acid metabolites produced. [] This highlights the role of structural modifications in influencing the metabolic fate and excretion profiles of these compounds.

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